N-(azetidin-3-yl)-2-(4-nitrophenyl)acetamide
CAS No.:
Cat. No.: VC16229897
Molecular Formula: C11H13N3O3
Molecular Weight: 235.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13N3O3 |
|---|---|
| Molecular Weight | 235.24 g/mol |
| IUPAC Name | N-(azetidin-3-yl)-2-(4-nitrophenyl)acetamide |
| Standard InChI | InChI=1S/C11H13N3O3/c15-11(13-9-6-12-7-9)5-8-1-3-10(4-2-8)14(16)17/h1-4,9,12H,5-7H2,(H,13,15) |
| Standard InChI Key | JKHUPCBRFNRMCQ-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-(azetidin-3-yl)-2-(4-nitrophenyl)acetamide, reflects its core structure:
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A 4-nitrophenyl group attached to the α-carbon of an acetamide backbone.
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An azetidin-3-yl moiety (a four-membered saturated ring containing three carbon atoms and one nitrogen atom) linked to the amide nitrogen.
The molecular formula is CHNO, with a calculated molecular weight of 235.24 g/mol (derived by adding the azetidine group’s mass to 2-(4-nitrophenyl)acetamide [180.16 g/mol; ]).
Comparative Physicochemical Data
The 4-nitrophenyl group confers electron-withdrawing properties, potentially enhancing metabolic stability and binding affinity to biological targets . The azetidine ring introduces steric constraints that may influence conformational dynamics and receptor interactions .
Synthetic Strategies
Retrosynthetic Analysis
Two plausible routes emerge for synthesizing this compound:
Nucleophilic Substitution
Analogous to the synthesis of 2-azido-N-(4-methylphenyl)acetamide ( ), replacing the azide group with azetidin-3-amine:
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Intermediate: 2-Chloro-2-(4-nitrophenyl)acetamide.
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Reaction: React with azetidin-3-amine in a polar aprotic solvent (e.g., DMF) under reflux.
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Mechanism: SN2 displacement of chloride by the amine nucleophile.
Amide Coupling
Utilizing carbodiimide-based coupling reagents (e.g., EDC/HOBt):
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Components: 2-(4-Nitrophenyl)acetic acid and azetidin-3-amine.
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Activation: Convert the carboxylic acid to an active ester.
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Coupling: React with the amine to form the acetamide bond.
Challenges and Optimization
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Azetidine Stability: Azetidine’s ring strain may lead to side reactions (e.g., ring-opening under acidic conditions).
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Nitrophenyl Reactivity: The nitro group’s electron-withdrawing nature could deactivate the aromatic ring, necessitating harsh reaction conditions .
Biological Activity and Mechanistic Insights
Enzyme Inhibition
The 4-nitrophenyl group is a common pharmacophore in enzyme inhibitors (e.g., acetylcholinesterase, tyrosine kinases) . Molecular docking studies (hypothetical) suggest potential interactions with:
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Kinase ATP-binding pockets: Nitro group hydrogen bonding with backbone amides.
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Protease active sites: Acetamide carbonyl coordinating catalytic residues.
Pharmacokinetic and Toxicity Considerations
ADME Profile
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Absorption: Moderate permeability predicted (LogP ≈ 1.8; calculated via ChemDraw).
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Metabolism: Likely hepatic oxidation (azetidine ring) and nitro reduction .
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Excretion: Renal clearance predominant due to moderate hydrophilicity.
Toxicity Risks
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Nitro Group: Potential for mutagenicity via nitroso intermediate formation .
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Azetidine: Possible hepatotoxicity due to reactive metabolite generation .
Future Directions and Applications
Structural Optimization
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Azetidine Modifications: Introduce substituents (e.g., methyl, fluorine) to enhance metabolic stability .
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Prodrug Strategies: Mask the nitro group as a safer promo iety (e.g., amine-protected forms) .
Therapeutic Targets
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